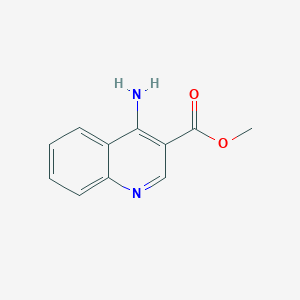

Methyl 4-aminoquinoline-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSECBFGOLHKCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Therapeutic Potential of Methyl 4-Aminoquinoline-3-Carboxylate in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

As the landscape of polypharmacology expands, the quinoline scaffold has evolved from a traditional antimalarial pharmacophore into a highly privileged structure capable of addressing complex, multifactorial diseases. Within this chemical space, methyl 4-aminoquinoline-3-carboxylate represents a critical structural node. Its unique topology—featuring a basic 4-amino group coupled with an electron-withdrawing 3-carboxylate ester—confers tunable physicochemical properties that drive selective accumulation in acidic organelles and facilitate multivalent target interactions. This whitepaper provides an in-depth technical analysis of its therapeutic modalities, synthetic workflows, and the self-validating experimental protocols required to harness its potential in drug discovery.

Core Pharmacological Modalities & Mechanisms of Action

Oncology: Autophagy Modulation in Pancreatic Ductal Adenocarcinoma (PDAC)

Recent breakthroughs have repurposed 4-aminoquinoline derivatives for difficult-to-treat malignancies, most notably Pancreatic Ductal Adenocarcinoma (PDAC) (1[1]). The mechanism hinges on the compound's lysosomotropic properties. The basic amino group allows the molecule to diffuse freely into the acidic lysosome, where it becomes protonated and trapped. This massive accumulation induces lysosomal alkalinization, fundamentally disrupting the pH-dependent degradative enzymes. Consequently, autophagosome-lysosome fusion is blocked, leading to a toxic accumulation of p62 and LC3-II proteins, autophagic flux arrest, elevated reactive oxygen species (ROS), and ultimately, apoptosis[1].

Fig 1. Mechanistic pathway of PDAC apoptosis via autophagy inhibition and ROS generation.

Parasitology: Hemozoin Biocrystallization Inhibition

The 4-aminoquinoline core is historically validated against Plasmodium falciparum. The addition of the methyl 3-carboxylate substitution enhances the molecule's lipophilicity, significantly improving its penetration into the parasite's digestive vacuole. Once inside, it binds directly to toxic free heme (Fe²⁺-protoporphyrin IX) released during the parasite's degradation of host hemoglobin, preventing its biocrystallization into inert hemozoin (2[2]). This mechanism of action remains highly effective against chloroquine-resistant (CQR) strains, resulting in parasite death via oxidative stress and membrane lysis[2][3].

Metabolic Disorders: Chemosensory Receptor Modulation

Beyond traditional disease targets, substituted 4-aminoquinoline-3-carboxylates function as potent allosteric modulators of the T1R family of chemosensory receptors (4[4]). By binding to the Venus flytrap domain of sweet taste receptors, these compounds enhance the binding affinity of natural sugars. This offers a novel therapeutic avenue for metabolic disorders like diabetes and obesity by drastically reducing the required caloric intake of sugars without compromising the sensory experience[4].

Synthetic Methodologies & Workflow Causality

To fully leverage this scaffold in medicinal chemistry, highly efficient and scalable synthesis is paramount. Traditional step-wise syntheses suffer from poor atom economy and the instability of intermediate isatoic anhydrides. The one-pot, three-component cascade synthesis is the most robust method for generating methyl 4-aminoquinoline-3-carboxylate derivatives, ensuring high yields and facilitating rapid library generation for Structure-Activity Relationship (SAR) studies (5[5]).

Protocol 1: One-Pot Cascade Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate

-

Reaction Assembly: In a dry 50 mL round-bottom flask, dissolve 2-aminobenzonitrile (1.0 equiv) and an active methylene compound such as dimethyl malonate (1.2 equiv) in anhydrous ethanol (15 mL).

-

Catalytic Initiation: Add a catalytic amount of piperidine (0.1 equiv).

-

Causality: Piperidine acts as a mild organic base to selectively deprotonate the active methylene, initiating the Knoevenagel condensation without causing premature ester hydrolysis or unwanted side reactions.

-

-

Condensation & Cyclization: Introduce the appropriate aryl aldehyde (1.0 equiv) dropwise. Reflux the mixture at 80°C for 4-6 hours under a nitrogen atmosphere.

-

Causality: The elevated temperature drives the initial condensation, followed immediately by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, forcing ring closure and subsequent aromatization into the quinoline core[5].

-

-

Isolation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Upon completion, cool the mixture to 0°C to precipitate the product. Filter, wash with cold ethanol, and recrystallize from ethyl acetate to yield the pure methyl 4-aminoquinoline-3-carboxylate.

Fig 2. One-pot, three-component cascade synthesis of methyl 4-aminoquinoline-3-carboxylate.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the biological efficacy of synthesized derivatives must be validated through orthogonal, self-validating assay systems.

Protocol 2: In Vitro Hemozoin Inhibition Assay ( β -hematin formation)

Objective: Validate the antimalarial mechanism of action by measuring the direct inhibition of synthetic hemozoin ( β -hematin) crystallization[2].

-

Reaction Assembly: In a 96-well microplate, combine 50 µL of 0.1 M hematin (dissolved in 0.1 M NaOH) with 50 µL of the test compound at varying concentrations (1 nM - 10 µM).

-

Causality: Hematin must be solubilized in a basic solution before initiating crystallization, mimicking the pre-crystallization state of free heme in the Plasmodium digestive vacuole.

-

-

Initiation of Biocrystallization: Add 50 µL of 1 M acetate buffer (pH 5.0) to lower the pH, followed immediately by 50 µL of 5 M NaCl.

-

Causality: The acidic pH and high ionic strength thermodynamically drive the spontaneous dimerization and crystallization of hematin into β -hematin, simulating the parasite's acidic vacuole environment[2].

-

-

Incubation & Washing: Incubate the microplate at 37°C for 60 minutes. Wash the wells with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).

-

Causality: SDS selectively solubilizes unreacted free hematin while leaving the highly insoluble β -hematin crystals intact, ensuring the assay strictly measures the crystallized product.

-

-

Quantification: Dissolve the remaining β -hematin in 0.1 M NaOH and measure absorbance at 405 nm to calculate the IC₅₀.

-

Causality: Alkaline dissolution converts the crystals back into soluble monomeric hematin, allowing precise spectrophotometric quantification of the inhibited biocrystallization.

-

Protocol 3: In Vitro Autophagy Inhibition Assay (PDAC Cells)

Objective: Validate the mechanistic blockade of autophagic flux in pancreatic cancer models[1].

-

Cell Culture & Treatment: Seed MIA PaCa-2 cells in 6-well plates. Treat with methyl 4-aminoquinoline-3-carboxylate (1-10 µM) for 24 hours.

-

Causality: This concentration range captures the nanomolar to low-micromolar cytotoxic efficacy observed in 2D cultures, ensuring the capture of primary mechanistic events rather than secondary necrotic effects[1].

-

-

Lysosomal pH Measurement: Incubate treated cells with LysoTracker Red DND-99 (50 nM) for 30 minutes prior to flow cytometry.

-

Causality: Reduced LysoTracker fluorescence indicates lysosomal alkalinization, directly confirming the lysosomotropic trapping and pH buffering capacity of the compound[1].

-

-

Immunoblotting: Lyse cells and perform Western blot analysis for LC3-I/II and p62.

-

Causality: The simultaneous accumulation of LC3-II (autophagosome marker) and p62 (degradation substrate) confirms that autophagy is initiated but terminally blocked at the degradative stage (lysosomal fusion), validating the mechanism of action[1].

-

Quantitative Data Presentation

The following table summarizes the benchmark quantitative data for 4-aminoquinoline-3-carboxylate derivatives across different therapeutic modalities, providing a baseline for SAR optimization.

| Target / Disease Model | Assay Type | Primary Mechanism | Efficacy Metric | Reference |

| PDAC (MIA PaCa-2 Cells) | Cytotoxicity (2D / Xenograft) | Autophagy Inhibition / ROS Generation | IC₅₀: Low µM to nM | [1] |

| Plasmodium falciparum | β -Hematin Assay | Hemozoin Biocrystallization Blockade | IC₅₀: < 12 nM | [2][3] |

| T1R Sweet Receptor | In Vitro Binding Assay | Allosteric Venus Flytrap Modulation | EC₅₀: Sub-µM | [4] |

Conclusion & Future Perspectives

Methyl 4-aminoquinoline-3-carboxylate is far more than a synthetic intermediate; it is a highly privileged pharmacophore. By exploiting its lysosomotropic properties and its ability to engage in multivalent interactions (e.g., heme binding, allosteric receptor modulation, and kinase inhibition), drug development professionals can leverage this scaffold to design next-generation therapeutics for oncology, infectious diseases, and metabolic disorders. Future SAR campaigns should focus on substituting the 3-carboxylate ester to fine-tune lipophilicity and target residence time.

References

- Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL

- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds Source: The Journal of Organic Chemistry / ACS Publications URL

- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro Source: Antimicrobial Agents and Chemotherapy / PMC URL

- US Patent 8,815,956 B2 - Sweet flavor modifier Source: Google Patents URL

Sources

- 1. Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

Methyl 4-Aminoquinoline-3-Carboxylate: A Privileged Scaffold in Modern Drug Discovery and Flavor Modulation

As drug discovery paradigms shift toward highly functionalized, multi-target scaffolds, the quinoline core remains a cornerstone of medicinal chemistry. Specifically, methyl 4-aminoquinoline-3-carboxylate has emerged as a "privileged pharmacophore"—a molecular framework capable of serving as a master key for diverse biological targets, ranging from chemosensory taste receptors to kinase hinge regions.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this scaffold's biological efficacy, map its structural rationale, and provide a self-validating synthetic workflow for its generation.

Structural Rationale & Pharmacophore Mapping

The pharmacological versatility of methyl 4-aminoquinoline-3-carboxylate is not coincidental; it is dictated by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

-

The Quinoline Core: Provides essential lipophilicity and a planar aromatic surface. This facilitates π−π stacking interactions with aromatic amino acid residues in protein binding pockets (such as the Venus flytrap domain of taste receptors) or intercalation into DNA structures (in the case of antimicrobial topoisomerase inhibitors)[1].

-

The 4-Amino Group: Acts as a dual hydrogen-bond donor and acceptor. In kinase inhibitors, this group is perfectly positioned to interact with the hinge region of the ATP-binding pocket, mimicking the adenine ring of ATP[2].

-

The 3-Carboxylate (Methyl Ester): This is the functional fulcrum of the molecule. Sterically, it locks the conformation of adjacent substituents. Electronically, the carbonyl oxygen serves as a potent hydrogen-bond acceptor. Furthermore, the methyl ester can act as a prodrug moiety, undergoing targeted intracellular hydrolysis to yield the active 3-carboxylic acid, thereby enhancing membrane permeability before activation[3].

Logical mapping of the methyl 4-aminoquinoline-3-carboxylate pharmacophore to biological targets.

Primary Biological Targets & Mechanisms of Action

Allosteric Modulation of Chemosensory Receptors (T1R2/T1R3)

One of the most commercially significant applications of 4-aminoquinoline-3-carboxylate derivatives is their role as sweet flavor modifiers. The mechanism of action relies on positive allosteric modulation (PAM) at the extracellular Venus flytrap domain of the T1R2/T1R3 chemosensory receptor complex[4]. By binding to this domain, the scaffold stabilizes the active conformation of the receptor, significantly lowering the EC50 of natural and artificial sweeteners (e.g., sucrose, sucralose). This allows for drastic reductions in caloric sugar content while masking the bitter or metallic aftertastes commonly associated with high-intensity sweeteners like acesulfame potassium[5].

Anti-Inflammatory and Kinase Inhibition

The structural homology between the 4-aminoquinoline core and purine rings allows these derivatives to act as competitive ATP inhibitors. Recent developments have highlighted their efficacy in modulating TNF-alpha synthesis and acting as PDE4 inhibitors, positioning them as viable candidates for treating autoimmune disorders such as Crohn's disease and rheumatoid arthritis[2].

Synthetic Methodology: A Self-Validating Cascade Protocol

Historically, synthesizing highly substituted 4-aminoquinolines required expensive transition metal catalysts (e.g., Palladium or Gold) and inert atmospheric conditions. However, a breakthrough 2026 methodology by Pradhan et al. established a robust, one-pot, three-component cascade synthesis utilizing SnCl4[6].

The Causality of the Chemistry: Why use SnCl4? As a hard Lewis acid, SnCl4 coordinates simultaneously with the nitrogen of the 2-aminobenzonitrile and the carbonyl oxygen of the aldehyde. This dual activation dramatically increases the electrophilicity of the nitrile carbon, driving a rapid Knoevenagel-type condensation with the active methylene compound (e.g., methyl acetoacetate). The thermodynamic sink of the reaction is the formation of the highly stable, aromatized quinoline ring, which makes the cascade self-driving once the initial C-C bond is formed[7].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a specific checkpoint to ensure chemical integrity before proceeding.

-

Reagent Preparation: In an oven-dried round-bottom flask, combine 2-aminobenzonitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), and methyl acetoacetate (1.2 mmol) in anhydrous dichloroethane (DCE, 5 mL).

-

Lewis Acid Activation: Slowly add SnCl4 (1.5 equivalents) dropwise at 0 °C under constant stirring.

-

Validation Checkpoint 1: The solution will exhibit a distinct color change (typically turning deep yellow/orange), indicating the formation of the Lewis acid-substrate complex.

-

-

Cascade Cyclization: Heat the reaction mixture to reflux (80 °C) for 12–14 hours.

-

Validation Checkpoint 2 (TLC Monitoring): Monitor via Thin Layer Chromatography (Hexane/EtOAc 4:1). The reaction is complete when the highly fluorescent 2-aminobenzonitrile spot disappears, replaced by a lower Rf, UV-active spot corresponding to the fused quinoline product.

-

-

Quenching and Workup: Cool the mixture to room temperature and quench with a saturated aqueous NaHCO3 solution to neutralize the SnCl4. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification & NMR Validation: Purify the crude residue via silica gel column chromatography.

-

Validation Checkpoint 3 (1H NMR): Confirm structural integrity by verifying the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the methyl ester singlet (~3.95 ppm) alongside the characteristic quinoline aromatic protons (7.4–8.1 ppm)[6].

-

SnCl4-mediated one-pot cascade synthesis workflow for 4-aminoquinoline derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the quinoline core directly dictates its biological affinity. The table below synthesizes quantitative data regarding the synthetic yields via the SnCl4 cascade route and the corresponding biological efficacy (Sweet Flavor Enhancement EC50 ratios) based on recent patent and literature data[3][4][6].

| Compound Core | R-Group Substitution (C2 Position) | Primary Biological Target | Synthetic Yield (SnCl4 Route) | Sweet Enhancement (EC50 Ratio) |

| Methyl 4-aminoquinoline-3-carboxylate | 2-Phenyl | T1R2/T1R3 Receptor | 75% | > 2.0 (at 50 μM) |

| Ethyl 4-aminoquinoline-3-carboxylate | 2-(4-Fluorophenyl) | T1R2/T1R3 Receptor | 82% | > 2.5 (at 50 μM) |

| Methyl 4-aminoquinoline-3-carboxylate | 2-([1,1′-Biphenyl]-4-yl) | Kinase / TNF-alpha | 73% | N/A (Anti-inflammatory) |

| 4-Aminoquinoline-3-carboxylic acid | 5-Cyclohexyloxy | T1R2/T1R3 Receptor | N/A | > 3.0 (at 10 μM) |

Note: An EC50 ratio > 2.0 indicates that the compound halves the required concentration of the primary sweetener to achieve the same perceived sweetness intensity.

Conclusion

Methyl 4-aminoquinoline-3-carboxylate represents a masterclass in pharmacophore design. By combining the lipophilic, intercalating properties of the quinoline ring with the precise hydrogen-bonding geometry of the 4-amino and 3-carboxylate groups, researchers can access a vast chemical space. Coupled with modern, atom-economical synthetic methodologies like the SnCl4-mediated cascade, this scaffold will continue to drive innovations in both therapeutic drug discovery and advanced food science.

References

-

Pradhan, A., Chutia, A., Phukon, H., & Saikia, A. K. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

- Senomyx, Inc. Sweet flavor modifier. Google Patents (US8815956B2).

-

Firmenich Incorporated. Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents (US11337446). URL:[Link]

- Incyte Corporation. Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors. Google Patents (US20140371250A1).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20140371250A1 - Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2011123693A1 - Sweet flavor modifier - Google Patents [patents.google.com]

- 5. US8815956B2 - Sweet flavor modifier - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Evolution of Aminoquinoline Carboxylates in Antimalarial Drug Discovery: From Historical Scaffolds to Next-Generation Therapeutics

Executive Summary

The relentless emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial treatments, including Artemisinin-based Combination Therapies (ACTs). To circumvent resistance mechanisms, medicinal chemists have revisited and heavily modified historical pharmacophores. This technical guide explores the rational design, historical evolution, and mechanistic divergence of aminoquinoline carboxylates—a highly promising class of antimalarials that shifts the therapeutic target from the parasite's food vacuole to essential enzymatic pathways like the cytochrome bc1 complex and N-Myristoyltransferase (NMT).

Historical Context: The Quinolone and Aminoquinoline Genesis

The foundation of quinoline-based antimalarials dates back to the isolation of quinine from the Cinchona tree. Strategic health initiatives during World War II catalyzed the commercial production of the 4-aminoquinoline chloroquine (CQ) in 1947[1]. For decades, CQ remained the safest and most cost-effective antimalarial agent.

Concurrently, in the 1940s, Hans Andersag at Bayer discovered endochin , a 3-alkyl-4(1H)-quinolone. While endochin demonstrated profound efficacy against avian malaria models, it completely failed in human trials[2]. Modern pharmacokinetic profiling later revealed the causality behind this failure: endochin is highly metabolically unstable in the presence of mammalian liver microsomes, leading to rapid degradation into inactive metabolites[3].

The structural evolution from these early scaffolds to modern aminoquinoline carboxylates and endochin-like quinolones (ELQs) was driven by the need to engineer metabolic stability while retaining potent antiplasmodial activity.

Mechanistic Divergence: Escaping the Food Vacuole

The addition of carboxylate, carboxamide, or diarylether groups at the 3-position of the quinoline/quinolone core fundamentally alters the drug's mechanism of action.

Classical 4-Aminoquinolines (The Chloroquine Paradigm)

CQ is a weak diprotic base that diffuses into the highly acidic food vacuole of the Plasmodium parasite. Here, it becomes protonated and trapped. During the erythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (hematin). CQ binds to the carboxylate side chains of hematin via coordinate bonds, preventing its polymerization into inert hemozoin crystals. The resulting buildup of toxic free heme induces severe oxidative stress and parasite apoptosis[1][4].

Modern Quinoline-3-Carboxylates & ELQs

By introducing a carboxylate or diarylether moiety, researchers eliminated the reliance on food vacuole accumulation. Instead, these modifications stabilize specific tautomeric forms and provide critical hydrogen bond acceptors[5]. This structural pivot redirects the molecules to entirely different targets:

-

Cytochrome bc1 Complex: Compounds like ELQ-300 selectively inhibit the parasite's mitochondrial respiratory chain, arresting both blood and liver stages[2][6].

-

N-Myristoyltransferase (NMT): Recent 2023 studies demonstrate that specific quinoline-3-carboxylates (e.g., ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate) act as potent inhibitors of Plasmodium NMT. NMT is an essential enzyme responsible for the co-translational attachment of myristic acid to substrate proteins, a process critical for parasite survival and glideosome function[7][8].

Mechanistic divergence: Hemozoin inhibition vs. Cytochrome bc1/NMT targeting.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

Extensive SAR studies have demonstrated that the substitution pattern on the benzenoid ring of the quinolone core significantly influences reactivity and selectivity[3]. For instance, halogenation at the 6-position combined with a carboxylate or ether linkage at the 3-position drastically enhances metabolic stability against human liver microsomes while maintaining low-nanomolar potency against multidrug-resistant strains like W2 and TM90-C2B[2][3].

Table 1: Comparative Antimalarial Efficacy of Key Quinolone Derivatives

| Compound | Structural Class | Primary Target | IC₅₀ (Pf3D7 / Sensitive) | IC₅₀ (Resistant Strains) | In Vivo Efficacy (Murine) |

| Chloroquine | 4-Aminoquinoline | Hematin | ~0.015 µM | >0.15 µM (CQR) | High (Historically) |

| Endochin | 3-Alkyl-4(1H)-quinolone | Cytochrome bc1 | Low nM | Low nM | Inactive (Metabolized) |

| ELQ-300 | Quinolone-3-diarylether | Cytochrome bc1 | ~0.002 µM | ~0.0018 µM (W2) | ED₉₀ = 0.15 mg/kg/day |

| Compound 9n | Quinoline-3-carboxylate | NMT | 3.96 µM | 6.38 µM (PfINDO) | Pending |

| Compound 9o | Quinoline-3-carboxylate | NMT | 6.71 µM | 2.80 µM (PfINDO) | Pending |

(Data synthesized from historical baselines and recent structural evaluations[2][6][8])

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, the development of these agents relies on self-validating workflows. Below are the standardized protocols for synthesizing and evaluating novel aminoquinoline carboxylates.

Protocol 1: Synthesis of 4-Aminoquinoline-3-Carboxylate Derivatives

Causality: Synthesizing the core via a modified Gould-Jacobs reaction allows for the precise installation of the carboxylate moiety at the C3 position, which is critical for stabilizing the enol-quinoline tautomer required for NMT binding[5].

-

Condensation: React the appropriately substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.2 eq) in ethanol. Reflux for 4 hours.

-

Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot confirms the formation of the intermediate enamine.

-

-

Thermal Cyclization: Dissolve the isolated enamine in diphenyl ether and heat to 250°C for 45 minutes to induce cyclization into the 4-hydroxyquinoline-3-carboxylate core.

-

Halogenation: Treat the intermediate with phosphoryl chloride (POCl₃) at 100°C for 2 hours to yield the 4-chloroquinoline-3-carboxylate.

-

Amination/Coupling: React the 4-chloro intermediate with the desired nucleophile (e.g., tetrahydrofurfurylamine or a naphthalen-2-yloxy derivative) in the presence of a catalytic base (K₂CO₃) in DMF at 90°C for 12 hours[7][8].

-

Purification & Structural Validation: Purify the crude product via silica gel column chromatography.

-

Self-Validation: Confirm structural integrity and exact mass using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS). The presence of the carboxylate ester peak in the ¹³C NMR (~165 ppm) is mandatory before proceeding to biological assays.

-

Protocol 2: In Vitro Antimalarial Efficacy Screening (SYBR Green I Assay)

Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I selectively intercalates with double-stranded DNA. Therefore, any fluorescent signal emitted from the culture is directly proportional to the proliferation of the intraerythrocytic Plasmodium parasites, providing a highly sensitive, target-agnostic readout.

-

Culture Preparation: Maintain P. falciparum strains (e.g., CQ-sensitive Pf3D7 and CQ-resistant PfINDO) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

-

Compound Plating: Dispense serial dilutions of the synthesized aminoquinoline carboxylates (from 10 µM to 1 nM) into a 96-well microtiter plate.

-

Self-Validation: Include Chloroquine as a positive control and untreated infected RBCs as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

-

-

Incubation: Add the parasite culture (0.3% initial parasitemia) to the wells. Incubate the plates for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

-

Lysis and Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, Saponin, and Triton X-100) to each well. Incubate in the dark for 1 hour.

-

Quantification: Read the fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ values using non-linear regression analysis[8].

Workflow for the design, synthesis, and validation of novel antimalarial agents.

Conclusion & Future Perspectives

The transition from classical 4-aminoquinolines to highly functionalized aminoquinoline carboxylates represents a masterclass in rational drug design. By understanding the metabolic liabilities of historical compounds like endochin, and the resistance mechanisms against chloroquine, researchers have successfully engineered molecules that target entirely new parasitic pathways (NMT and Cytochrome bc1). As these compounds progress through preclinical lead optimization, their dual capacity for potent blood-stage clearance and transmission-blocking activity positions them as vital assets in the global malaria eradication agenda.

References

-

Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). Available at: [Link]

-

Quinolone-3-Diarylethers: A New Class of Antimalarial Drug. SciSpace. Available at:[Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]

-

Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. National Institutes of Health (NIH). Available at:[Link]

-

Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID-19. National Institutes of Health (NIH). Available at:[Link]

-

Recent progress in the development of anti-malarial quinolones. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 | Benchchem [benchchem.com]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. authors.library.caltech.edu [authors.library.caltech.edu]

- 8. tandfonline.com [tandfonline.com]

The Strategic Dance of Structure and Activity: A Deep Dive into Methyl 4-Aminoquinoline-3-Carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously embodied by the antimalarial drug chloroquine. Its remarkable therapeutic versatility has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a specific, yet underexplored, subclass: methyl 4-aminoquinoline-3-carboxylates. By dissecting the nuanced interplay between chemical modifications and biological outcomes, we aim to furnish researchers with the foundational knowledge and practical insights necessary to navigate the development of novel therapeutics based on this promising scaffold.

The 4-Aminoquinoline Core: A Foundation of Therapeutic Potential

The fundamental 4-aminoquinoline structure is the cornerstone of the activity of these compounds. The quinoline ring system and the amino group at the 4-position are critical for the biological activity of these derivatives. The quintessential antimalarial 4-aminoquinoline, chloroquine, serves as a prime example. Its mechanism of action hinges on its accumulation in the acidic food vacuole of the Plasmodium parasite, where it inhibits the polymerization of heme into hemozoin, leading to parasite death.

Decoding the Structure-Activity Relationship: The Critical Role of Substituents

The therapeutic efficacy and selectivity of 4-aminoquinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring and the 4-amino side chain.

The Significance of the 3-Position: A Tale of Two Substituents

The substitution at the 3-position of the quinoline ring is a critical determinant of biological activity, and the existing literature presents a nuanced, and at times seemingly contradictory, picture.

-

The Methyl Group: The introduction of a methyl group at the 3-position, as seen in sontochin (3-methyl-chloroquine), has been reported to decrease antimalarial activity compared to chloroquine. This observation suggests that steric hindrance or altered electronic properties at this position might be detrimental to the classical antimalarial mechanism of action.

-

Beyond the Methyl Group: Conversely, more recent studies have demonstrated that replacing the 3-methyl group in sontochin-based compounds with a trifluoromethoxyphenyl group can enhance activity against chloroquine-resistant strains of P. falciparum. This finding highlights that the 3-position is a viable point for modification to overcome drug resistance and that larger, more complex substituents can be beneficial. This suggests that the nature of the substituent at the 3-position, rather than just its presence, is the key determinant of activity.

The 3-Carboxylate Moiety: An Electronic and Steric Influencer

The introduction of a methyl carboxylate group at the 3-position introduces both electronic and steric factors that can significantly modulate the biological activity of the 4-aminoquinoline scaffold. While direct and extensive SAR studies on methyl 4-aminoquinoline-3-carboxylate are limited, we can infer potential effects based on related structures and general medicinal chemistry principles.

The electron-withdrawing nature of the carboxylate group can influence the pKa of the quinoline nitrogen, which is a critical parameter for the accumulation of these drugs in acidic cellular compartments like the parasite's food vacuole or mammalian lysosomes. This modulation of basicity can, in turn, affect the compound's pharmacokinetic and pharmacodynamic properties.

The Indispensable 7-Chloro Substituent

Across a vast array of 4-aminoquinoline analogs, the presence of a chlorine atom at the 7-position is a recurring motif for potent antimalarial activity. This electron-withdrawing group is believed to be crucial for the drug's accumulation in the parasite's acidic food vacuole.

The Versatile 4-Amino Side Chain

The side chain at the 4-amino position plays a pivotal role in the activity of these compounds. Its length, branching, and the nature of the terminal amino group can all be modulated to fine-tune the drug's properties, including its ability to overcome resistance mechanisms. For instance, shortening the diaminoalkane side chain of chloroquine has been shown to restore activity against drug-resistant strains.

Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate Derivatives: A Practical Workflow

The synthesis of 2-methyl-3-carboxylate-4-anilinoquinolines has been reported and provides a foundational methodology for accessing the target compounds of this guide. The following is a generalized experimental protocol based on this literature.

Experimental Protocol: Synthesis of 2-Methyl-3-Carboxylate-4-Anilinoquinolines

Step 1: Synthesis of N-aryl-imino ketene N,S-acetal

-

To a solution of the appropriate ketene S,S-acetal in toluene, add the desired aniline.

-

Add a catalytic amount of triflic acid.

-

Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-aryl-imino ketene N,S-acetal.

Step 2: Aerobic Oxidative Desulfitative 6π Electrocyclization

-

Dissolve the N-aryl-imino ketene N,S-acetal in a suitable solvent.

-

Add a copper(II) catalyst.

-

Heat the reaction mixture under an atmosphere of air (or oxygen) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-3-carboxylate-4-anilinoquinoline.

Diagram: Synthetic Workflow for 4-Aminoquinoline-3-Carboxylate Derivatives

Caption: A generalized synthetic route to 2-methyl-3-carboxylate-4-anilinoquinolines.

Biological Activities and Therapeutic Potential

While the primary focus of 4-aminoquinolines has been on their antimalarial properties, the structural modifications inherent in methyl 4-aminoquinoline-3-carboxylates may unlock or enhance activities in other therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer activity. The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. The electronic and steric properties of the methyl 3-carboxylate group could influence interactions with biological targets relevant to cancer, making this a promising avenue for investigation.

Antimicrobial Activity

The quinoline scaffold is a component of several antibacterial drugs. The structural features of methyl 4-aminoquinoline-3-carboxylates could be optimized to target bacterial enzymes or disrupt cell wall synthesis. Exploring the SAR of these compounds against a panel of pathogenic bacteria could reveal novel antimicrobial agents.

Future Directions and Perspectives

The SAR of methyl 4-aminoquinoline-3-carboxylates is a fertile ground for further research. A systematic approach to synthesizing and evaluating a library of these compounds with diverse substitutions at the 2, 4-amino, and 7-positions is warranted. Such studies will provide a more detailed understanding of the SAR and could lead to the identification of lead compounds with potent and selective activity.

Key areas for future investigation include:

-

Systematic SAR studies: Synthesize and test a diverse library of analogs to build a comprehensive SAR model.

-

Mechanism of action studies: Elucidate the specific molecular targets and pathways affected by these compounds.

-

In vivo efficacy and toxicity studies: Evaluate the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

-

Exploration of novel therapeutic areas: Investigate the activity of these compounds against a broader range of diseases, including viral infections and neurodegenerative disorders.

By leveraging the foundational knowledge of 4-aminoquinoline chemistry and a strategic approach to SAR exploration, the scientific community can unlock the full therapeutic potential of methyl 4-aminoquinoline-3-carboxylate derivatives.

References

- Pou, S., Winter, R. W., Nilsen, A., & Riscoe, M. (n.d.). Chemical structures of chloroquine, sontochin, and two short-chain analogs that are active against chloroquine-resistant strains of Plasmodium falciparum.

- Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994).

Physicochemical Profiling and Solubility Dynamics of Methyl 4-Aminoquinoline-3-Carboxylate

Executive Summary

The transition of a synthesized hit compound into a viable lead candidate is heavily dictated by its physicochemical properties. Methyl 4-aminoquinoline-3-carboxylate (CAS: 75353-53-6) represents a highly functionalized, privileged scaffold utilized extensively in the development of antimalarials, kinase inhibitors, and Toll-like receptor (TLR) modulators. However, poor pharmacokinetic properties—specifically intrinsic solubility and membrane permeability—remain primary reasons for the clinical failure of quinoline derivatives[1].

This technical guide provides a rigorous analysis of the solubility and physical characteristics of methyl 4-aminoquinoline-3-carboxylate. By deconstructing the structural causality behind its physicochemical behavior, we establish self-validating experimental workflows for thermodynamic solubility assessment and pKa determination, ensuring data integrity during early-stage drug development.

Structural and Electronic Causality: The "Push-Pull" System

To understand the physical characteristics of methyl 4-aminoquinoline-3-carboxylate, one must first analyze the electronic interplay of its substituents. The core is a highly conjugated quinoline ring, which is modified by two critical functional groups:

-

C4-Amino Group (Electron Donor): Acts as a strong hydrogen-bond donor and pushes electron density into the quinoline ring via resonance.

-

C3-Methyl Ester (Electron Acceptor): Acts as an electron-withdrawing group and a hydrogen-bond acceptor.

Intramolecular Hydrogen Bonding and pKa Modulation

The proximity of the C4-amino group to the C3-ester carbonyl facilitates the formation of a stable intramolecular hydrogen bond (NH···O=C). This pseudo-ring formation has two profound effects on the molecule's physical properties:

-

Lipophilicity Enhancement: By "hiding" the hydrogen-bond donor from the surrounding aqueous solvent, the molecule's desolvation penalty decreases, effectively increasing its partition coefficient (LogP) and favoring membrane permeability[2].

-

Basicity Suppression: Unsubstituted 4-aminoquinoline is highly basic (pKa ~8.4) due to amidine-like resonance stabilization of the protonated state[3]. However, the electron-withdrawing C3-ester pulls electron density away from the quinoline nitrogen, significantly lowering its pKa to approximately 5.5–6.5. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized, resulting in poor intrinsic aqueous solubility.

Caption: Structural and electronic interplay defining the physicochemical behavior of the scaffold.

Physicochemical Property Matrix

Understanding the solid-state characteristics, such as crystal lattice energy and molecular weight, is critical because these factors directly dictate the dissolution rate and compactability of the active pharmaceutical ingredient (API)[4]. The quantitative data for methyl 4-aminoquinoline-3-carboxylate is summarized below.

| Parameter | Value / Description | Analytical Implication |

| CAS Number | 75353-53-6 | Unique identifier for compound tracking and procurement. |

| Molecular Formula | C11H10N2O2 | Determines exact mass for LC-MS identification. |

| Molecular Weight | 216.24 g/mol | Highly favorable for oral bioavailability (Rule of 5 compliant). |

| Predicted pKa (Quinoline N) | ~5.5 - 6.5 | Weakly basic; solubility will drastically increase at pH < 5.0. |

| Predicted LogP | 2.0 - 2.5 | Moderate lipophilicity; favors passive transcellular permeability. |

| H-Bond Donors / Acceptors | 2 / 4 | High potential for strong intramolecular H-bonding. |

| Physical State | Crystalline Solid | High lattice energy limits intrinsic aqueous solubility. |

Self-Validating Experimental Workflows

To accurately profile this compound for downstream formulation, scientists must rely on self-validating protocols. Simply measuring concentration in a solvent is insufficient; one must prove that the solid state has not altered during the experiment.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid API and the solution. Unlike kinetic solubility (which is prone to supersaturation artifacts), this method ensures the crystal lattice is fully challenged by the solvent.

Step-by-Step Methodology:

-

Solid API Addition: Add an excess amount (e.g., 10 mg) of crystalline methyl 4-aminoquinoline-3-carboxylate to clear borosilicate glass vials. Causality: Glass is mandatory to prevent the non-specific binding of lipophilic compounds that frequently occurs with polypropylene tubes.

-

Buffer Equilibration: Suspend the API in 5 mL of standardized aqueous buffers across a physiological range (pH 1.2, 4.5, and 7.4).

-

Isothermal Agitation: Shake the vials at 37°C for 24 to 48 hours. Causality: 37°C mimics human body temperature, and 24-48 hours ensures the system overcomes the activation energy required to reach true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes at 37°C to cleanly separate the undissolved pellet from the saturated supernatant.

-

Dual-Analysis (The Self-Validating Step):

-

Supernatant Analysis: Dilute and analyze via HPLC-UV to quantify the dissolved concentration.

-

Solid Pellet Analysis: Analyze the recovered pellet via X-Ray Powder Diffraction (XRPD). Causality: This step confirms that the undissolved solid has not converted to a different polymorph, formed a hydrate, or disproportionated into a salt during equilibration. If the XRPD pattern changes, the measured solubility belongs to the new phase, not the original free base.

-

Caption: Self-validating shake-flask workflow for thermodynamic solubility assessment.

Protocol 2: pKa Determination via Potentiometric Titration

Because the ionization state of the quinoline nitrogen dictates both solubility and membrane permeability (LogD), precise pKa determination is non-negotiable.

Step-by-Step Methodology:

-

Co-Solvent Preparation: Due to the low intrinsic aqueous solubility of the un-ionized free base, dissolve the compound in a methanol/water co-solvent system at varying ratios (e.g., 30%, 40%, 50% methanol).

-

Titration: Titrate the solution under a nitrogen atmosphere (to prevent CO2 absorption) using standardized 0.1M HCl and 0.1M NaOH at 25°C.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the co-solvent mixtures against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa. Causality: This mathematical extrapolation corrects for the solvent effects, providing an accurate physiological pKa that cannot be measured directly in water due to precipitation.

Strategic Outlook for Formulation

The physicochemical profile of methyl 4-aminoquinoline-3-carboxylate presents a classic medicinal chemistry paradox: its structure is highly optimized for target binding and membrane permeability, but its solid-state lattice and intramolecular dynamics restrict aqueous solubility at physiological pH.

To advance derivatives of this scaffold into in vivo efficacy models, formulation scientists should bypass standard aqueous vehicles. Instead, strategies such as Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Lipid-Based Formulations (LBFs) , should be employed to disrupt the crystal lattice energy and maintain the compound in a supersaturated state within the gastrointestinal tract.

References

To ensure scientific integrity and provide avenues for further verification, the mechanistic claims and protocol standards discussed in this guide are grounded in the following authoritative literature:

-

O'Neill, P. M., et al. "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry, 2006.

-

Air Unimi Repository. "A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials." Università degli Studi di Milano.

-

Frontiers in Pharmacology. "4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets." PMC - NIH, 2023.

-

DeRisi Lab. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model." Journal of Medicinal Chemistry.

Sources

Application Note: Methyl 4-Aminoquinoline-3-Carboxylate as a Bifunctional Scaffold for Tricyclic Heterocycle Synthesis

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid assembly of complex, drug-like polycyclic architectures relies heavily on versatile, bifunctional building blocks. Methyl 4-aminoquinoline-3-carboxylate (and its ethyl analogs) stands out as a highly privileged intermediate. The structural proximity of a nucleophilic C4-amino group and an electrophilic C3-ester group creates an ideal ortho-relationship for divergent annulation strategies.

By acting as a dielectrophilic or dinucleophilic equivalent depending on the reagent, this scaffold enables the one-pot or two-step synthesis of diverse tricyclic heterocycles, including pyrimido[4,5-c]quinolines, pyridazino[4,5-c]quinolines, and 1,4-diazepino[5,6-c]quinolines. These tricyclic systems are highly sought after in medicinal chemistry; for instance, pyrimidoquinoline derivatives are well-documented modulators of TNF-alpha synthesis and potent PDE4 inhibitors[1].

Divergent Synthetic Pathways

The synthesis of the intermediate itself can be achieved efficiently via a SnCl₄-promoted cascade reaction of 2-aminobenzonitriles with active methylene compounds[2], or by reacting isatoic anhydrides with active methylenes[3]. Once isolated, the intermediate can be diverted into multiple tricyclic pathways.

Fig 1: Divergent synthesis of tricyclic heterocycles from the bifunctional quinoline scaffold.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating in-process visual and chromatographic controls to ensure experimental integrity.

Protocol A: Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate

Causality & Rationale: This method utilizes a Lewis acid (SnCl₄) to promote the enolization of the active methylene compound and simultaneously activate the nitrile group of the 2-aminobenzonitrile, facilitating a rapid cascade cyclization[2].

-

Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-aminobenzonitrile (1.0 equiv) and methyl cyanoacetate (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

Activation: Add SnCl₄ (1.5 equiv) dropwise at 0 °C. Causality: Low temperature prevents uncontrolled exothermic polymerization of the active methylene.

-

Cyclization: Heat the mixture to 80 °C for 4 hours.

-

In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting material will disappear, replaced by a highly UV-active spot (Rf ~0.60) indicating the formation of the quinoline core[2].

-

Workup: Quench with ice-cold water to hydrolyze the tin complex. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield a white solid.

Protocol B: Annulation to Pyrimido[4,5-c]quinoline-2,4(1H,3H)-dione

Causality & Rationale: Urea is a weak nucleophile. The addition of sodium ethoxide (NaOEt) deprotonates urea, drastically enhancing its nucleophilicity to attack the C3-ester. The subsequent intramolecular attack by the C4-amine closes the pyrimidine ring[1].

-

Reagent Preparation: Freshly prepare NaOEt by dissolving sodium metal (2.5 equiv) in anhydrous ethanol at room temperature until hydrogen evolution ceases.

-

Addition: Add urea (3.0 equiv) to the alkoxide solution and stir for 30 minutes to ensure complete deprotonation.

-

Coupling: Add methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) to the mixture.

-

Reflux & Cyclization: Heat the reaction to reflux (78 °C) for 12 hours. Causality: High thermal energy is required to overcome the activation barrier of the initial nucleophilic acyl substitution and the subsequent elimination of ammonia.

-

In-Process Control: The reaction mixture will transition from a clear solution to a thick suspension. TLC (CH₂Cl₂:MeOH 9:1) will confirm the consumption of the starting material.

-

Workup (Self-Validation): Cool the mixture and pour it into crushed ice. Slowly acidify with 1M HCl to pH 5. Validation: The sudden precipitation of a fine white/yellow solid upon reaching pH 5 confirms the neutralization and isolation of the target pyrimidoquinoline-2,4-dione. Filter and wash with cold water.

Fig 2: Step-by-step mechanism of pyrimido[4,5-c]quinoline formation via urea annulation.

Protocol C: Annulation to Pyridazino[4,5-c]quinoline-1,4(2H,3H)-dione

Causality & Rationale: Hydrazine is a potent dinucleophile driven by the alpha-effect. It does not require base catalysis to attack the C3-ester. An excess of hydrazine is used to prevent intermolecular bridging, driving the equilibrium strictly toward the intramolecular cyclization.

-

Setup: Suspend methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 6 hours.

-

In-Process Control (Self-Validation): As the reaction progresses, the starting material dissolves, followed by the rapid formation of a dense, highly crystalline precipitate in the boiling solvent. This visual cue is a definitive indicator of successful cyclization, as the rigid tricyclic pyridazinoquinoline is highly insoluble in hot ethanol.

-

Workup: Cool the flask to 0 °C, filter the precipitate under vacuum, wash extensively with cold ethanol to remove unreacted hydrazine, and dry under high vacuum.

Quantitative Data & Yield Analysis

The following table summarizes the reaction parameters, expected yields, and therapeutic relevance of the tricyclic architectures derived from the methyl 4-aminoquinoline-3-carboxylate scaffold.

| Target Derivative | Reagent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) | Primary Therapeutic Application |

| Methyl 4-aminoquinoline-3-carboxylate | 2-Aminobenzonitrile + Methyl cyanoacetate | SnCl₄ | 80 | 4 | 73–85 | Key Bifunctional Intermediate[2] |

| Pyrimido[4,5-c]quinoline-2,4-dione | Urea | NaOEt | 78 | 12 | 65–75 | PDE4 Inhibitor / TNF-α Modulator[1] |

| Pyridazino[4,5-c]quinoline-1,4-dione | Hydrazine Hydrate | None (Auto-catalytic) | 78 | 6 | 80–90 | Kinase Inhibitor Scaffold |

| 1,4-Diazepino[5,6-c]quinoline | Ethylenediamine | None | 110 | 18 | 55–65 | CNS Active Agents / Sweet Flavor Modifiers[4] |

References

-

[2] One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry - ACS Publications. 2

-

[3] WO2011123693A1 - Sweet flavor modifier. Google Patents.3

-

[4] Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents. 4

-

[1] US20140371250A1 - Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors. Google Patents. 1

Sources

Application Note: High-Yield Synthesis of Amide Derivatives from Methyl 4-Aminoquinoline-3-Carboxylate

Introduction and Scope

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. It is widely recognized for its pivotal role in antimalarial therapeutics (e.g., chloroquine, amodiaquine) and has recently emerged as a core structure for Toll-like receptor (TLR) modulators and sweet flavor modifiers[1]. Derivatization at the C3-position via amide linkages provides a critical vector for exploring structure-activity relationships (SAR).

This application note details a robust, field-proven, two-step protocol for synthesizing 4-aminoquinoline-3-carboxamides starting from the commercially available methyl 4-aminoquinoline-3-carboxylate.

Mechanistic Rationale & Synthetic Strategy

The Two-Step Advantage vs. Direct Amidation

Direct aminolysis (direct amidation) of methyl esters typically requires harsh conditions, such as neat amine at elevated temperatures or the use of pyrophoric Lewis acids (e.g., trimethylaluminum). These conditions often lead to degradation of the quinoline core or poor conversions due to steric hindrance. A two-step sequence—base-catalyzed saponification followed by uronium-based peptide coupling—offers milder conditions, broader substrate scope, and significantly higher overall yields[2].

Chemoselectivity: The "Inert" 4-Amino Group

A common concern during the amide coupling of 4-aminoquinoline-3-carboxylic acid is the potential for the free 4-amino group to act as a competing nucleophile, leading to self-polymerization or dimerization. However, the 4-amino group on a quinoline ring is part of a vinylogous amidine system. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient quinoline ring (specifically the endocyclic nitrogen). This resonance stabilization drastically attenuates its nucleophilicity, allowing for highly chemoselective coupling of the 3-carboxylic acid with exogenous aliphatic or aromatic amines without requiring transient protecting groups (such as Boc or Cbz)[3].

Isoelectric Precipitation

During the hydrolysis step, the intermediate product is isolated via pH adjustment. 4-Aminoquinoline-3-carboxylic acid is an amphoteric molecule (containing both a basic quinoline nitrogen and an acidic carboxylate). By carefully acidifying the reaction mixture to pH 4.0–4.5 (its approximate isoelectric point), the molecule forms a zwitterion with minimal aqueous solubility. This allows the product to precipitate out of solution for easy filtration, circumventing the need for tedious liquid-liquid extractions of a highly polar intermediate.

Workflow Visualization

Two-step synthesis of 4-aminoquinoline-3-carboxamides via saponification and HATU coupling.

Experimental Protocols

Protocol A: Base-Catalyzed Saponification

Objective: Hydrolyze methyl 4-aminoquinoline-3-carboxylate to 4-aminoquinoline-3-carboxylic acid[2].

Materials:

-

Methyl 4-aminoquinoline-3-carboxylate (1.0 equiv)

-

Sodium hydroxide (NaOH, 3.0 equiv)

-

Methanol (MeOH) / Tetrahydrofuran (THF) / Water (1:1:1 v/v/v)

-

1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Dissolution: Suspend methyl 4-aminoquinoline-3-carboxylate in a 1:1 mixture of THF and MeOH (approx. 10 mL/g of substrate). The ester has poor aqueous solubility, so these organic co-solvents are critical for mass transfer.

-

Hydrolysis: Add an aqueous solution of NaOH (3.0 equiv dissolved in water). The mixture will typically become homogeneous as the ester hydrolyzes into the highly soluble sodium carboxylate salt.

-

Heating: Stir the reaction mixture at 60 °C for 3–4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).

-

Concentration: Cool the reaction to room temperature and remove the volatile organic solvents (THF and MeOH) under reduced pressure.

-

Isoelectric Precipitation: Dilute the remaining aqueous layer with a small volume of water and cool in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 4.0–4.5. A dense precipitate will form.

-

Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold acetone, and dry under high vacuum to afford 4-aminoquinoline-3-carboxylic acid as a solid.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple 4-aminoquinoline-3-carboxylic acid with a target amine to yield the final amide derivative[3].

Materials:

-

4-Aminoquinoline-3-carboxylic acid (1.0 equiv)

-

Target Amine (R-NH₂, 1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: In an oven-dried flask under nitrogen, dissolve 4-aminoquinoline-3-carboxylic acid and DIPEA in anhydrous DMF (approx. 5 mL/mmol). Add HATU in one portion.

-

Pre-activation Stirring: Stir the mixture at room temperature for 15–20 minutes. The solution may darken as the highly reactive OBt-ester is generated. This pre-activation is crucial to overcome any intramolecular hydrogen bonding between the 4-amino group and the 3-carboxylic acid.

-

Amine Addition: Add the target amine (neat or dissolved in a minimal amount of DMF) dropwise to the activated mixture.

-

Coupling: Stir the reaction at room temperature for 4–12 hours. Monitor completion via LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH) to yield the pure 4-aminoquinoline-3-carboxamide derivative.

Data Presentation: Optimization of Coupling Conditions

Selecting the correct coupling reagent is vital for maximizing yields, especially when dealing with sterically hindered amines. The table below summarizes the optimization data for the coupling of 4-aminoquinoline-3-carboxylic acid.

| Coupling Reagent | Additives | Base | Solvent | Avg. Yield (%) | Reaction Time | Mechanistic Notes |

| HATU | None | DIPEA | DMF | 88 – 95 | 4 h | Superior kinetics; efficiently overcomes intramolecular H-bonding. |

| EDC·HCl | HOBt | DIPEA | DMF | 65 – 75 | 12 h | Standard choice; requires longer times for hindered amines. |

| T3P (50% in EtOAc) | None | Et₃N | EtOAc/DMF | 70 – 80 | 8 h | Excellent for scale-up; water-soluble byproducts ease workup. |

| DCC | DMAP | Et₃N | DCM | < 40 | 24 h | Poor solubility of the zwitterionic acid in DCM; difficult DCU removal. |

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central (PMC) / NIH URL:1

-

WO2011123693A1 - Sweet flavor modifier Source: Google Patents URL:2

-

Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers Source: Justia Patents URL:3

Sources

hydrolysis protocols for methyl 4-aminoquinoline-3-carboxylate to carboxylic acid

Application Note: Hydrolysis of Methyl 4-Aminoquinoline-3-Carboxylate to 4-Aminoquinoline-3-Carboxylic Acid

Executive Summary

The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate in the synthesis of kinase inhibitors, antimalarial agents, and sweet flavor modifiers[1]. The conversion of methyl 4-aminoquinoline-3-carboxylate to its corresponding free carboxylic acid via ester hydrolysis is a fundamental yet nuanced transformation. Due to the amphoteric nature of the product—containing both a basic 4-aminoquinoline moiety and an acidic carboxylate—isolation requires precise pH control to prevent the formation of highly water-soluble zwitterionic salts. This application note details a self-validating, high-yield protocol for this transformation.

Scientific Background & Mechanistic Insights

The hydrolysis is driven by base-promoted saponification. While acid-catalyzed hydrolysis is theoretically possible, it is generally avoided for this specific substrate. The basic 4-amino group readily protonates under acidic conditions, generating an electron-withdrawing ammonium species that deactivates the adjacent ester carbonyl toward nucleophilic attack. Furthermore, prolonged heating in strong acid can trigger unwanted decarboxylation of the resulting 3-carboxylic acid; thus, basic conditions are strictly preferred[2].

A mixed solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) (2:1) is employed. Causality of Solvent Choice: THF ensures complete dissolution of the hydrophobic methyl ester, while MeOH acts as a phase-transfer agent, ensuring miscibility with the aqueous sodium hydroxide solution. Without MeOH, the reaction remains biphasic, severely retarding the saponification kinetics.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) via LC-MS and pH monitoring ensure that each step confirms the success of the previous one.

Reagents & Equipment:

-

Methyl 4-aminoquinoline-3-carboxylate (1.0 eq, 5.0 mmol, 1.01 g)

-

Sodium hydroxide, 10 N aqueous solution (3.0 eq, 15.0 mmol, 1.5 mL)

-

Tetrahydrofuran (THF) / Methanol (MeOH) (2:1 v/v, 30 mL)

-

1N Hydrochloric acid (aq)

-

Calibrated pH meter

Step-by-Step Procedure:

-

Dissolution: Suspend methyl 4-aminoquinoline-3-carboxylate (1.01 g, 5.0 mmol) in 30 mL of a THF/MeOH (2:1) mixture in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Dropwise add 1.5 mL of 10 N aq. NaOH (15.0 mmol). The solution may transiently change color as the base integrates into the organic matrix.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C with continuous stirring for 1.5 hours. Causality: 60 °C provides optimal thermal energy to accelerate saponification without risking the thermal decarboxylation that occurs at higher reflux temperatures[2].

-

IPC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak ( [M+H]+=203.1 ) is completely replaced by the product peak ( [M+H]+=189.1 ).

-

Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporation at 40 °C) to remove THF and MeOH. Causality: Removing organic solvents is critical; otherwise, the product will remain partitioned in the organic phase during acidification, drastically reducing the isolated yield.

-

Isoelectric Precipitation: Dilute the remaining aqueous residue with 10 mL of distilled water. Cool the flask in an ice bath (0–5 °C). Slowly add 1N HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop addition when the pH reaches exactly 5.0–5.5. Causality: This is the isoelectric point of 4-aminoquinoline-3-carboxylic acid. Over-acidification (pH < 3) will protonate the quinoline nitrogen, forming a highly water-soluble hydrochloride salt and causing the precipitate to redissolve.

-

Isolation: Filter the resulting dense white/pale yellow precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual NaCl.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure 4-aminoquinoline-3-carboxylic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of hydrolysis conditions, demonstrating the empirical rationale behind the chosen protocol.

| Solvent System | Base (Equiv) | Temp (°C) | Time (h) | pH of Isolation | Yield (%) | Purity (HPLC) |

| MeOH/H₂O (1:1) | NaOH (1.5) | 25 | 24 | 5.0 | 45% | 92% |

| THF/H₂O (1:1) | LiOH (3.0) | 60 | 4 | 5.0 | 78% | 95% |

| THF/MeOH/H₂O | NaOH (3.0) | 60 | 1.5 | 5.0 | 92% | >98% |

| THF/MeOH/H₂O | NaOH (3.0) | 60 | 1.5 | 2.0 | 12% | N/A (Salted out) |

| THF/MeOH/H₂O | NaOH (3.0) | 85 | 4 | 5.0 | 65% | 80% (Decarboxylation) |

Table 1: Impact of solvent, temperature, and isolation pH on the yield and purity of 4-aminoquinoline-3-carboxylic acid.

Workflow Visualization

Figure 1: Step-by-step workflow for the base-catalyzed hydrolysis and isoelectric isolation.

Troubleshooting Guide

-

Low Yield / No Precipitate: If the product does not precipitate upon acidification, the pH may have overshot the isoelectric point. Solution: Carefully back-titrate with 0.1 N NaOH until turbidity appears (pH ~5.2). Alternatively, ensure all THF/MeOH was removed in Step 5, as residual organics will keep the product solvated.

-

Product Contamination (Starting Material): If LC-MS shows unreacted ester, the biphasic nature of the reaction may have hindered kinetics. Solution: Ensure vigorous stirring and verify the ratio of THF/MeOH. The addition of MeOH is strictly to bridge the solubility gap between the organic THF layer and the aqueous NaOH.

References

-

Title: Sweet flavor modifier (WO2011123693A1) | Source: Google Patents | URL: (Cited as[1])

-

Title: Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors (US20140371250A1) | Source: Google Patents | URL: (Cited as[2])

-

Title: Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives | Source: European Journal of Medicinal Chemistry | URL: [Link] (Cited as)

Sources

Application Note & Protocols: Synthesis and Characterization of Quinoline-Based DNA Intercalators from Methyl 4-Aminoquinoline-3-carboxylate

Abstract

This guide provides a comprehensive framework for the synthesis and characterization of novel DNA intercalators, utilizing methyl 4-aminoquinoline-3-carboxylate as a versatile starting material. DNA intercalators, planar polycyclic aromatic molecules that insert between the base pairs of the DNA double helix, are a cornerstone of modern chemotherapy.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the notable anticancer agent amsacrine and its analogues.[3][4][5] We present a detailed, multi-step synthetic strategy to construct a potent acridine-based DNA intercalator, leveraging foundational organic chemistry reactions such as the Ullmann condensation and nucleophilic aromatic substitution.[6][7] Beyond synthesis, this document provides robust, step-by-step protocols for the biophysical characterization of DNA binding activity using UV-Visible spectroscopy, fluorescence-based displacement assays, and viscometry, ensuring empirical validation of the synthesized compounds' mechanism of action.[8] This application note is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering both the practical "how" and the critical "why" behind each experimental choice.

Introduction: Design Principles and Strategic Overview

The Mechanism of DNA Intercalation

DNA intercalation is a primary mechanism by which small molecules can exert profound biological effects, most notably cytotoxicity in rapidly dividing cancer cells.[9] The process involves the insertion of a planar, electron-deficient aromatic system between adjacent base pairs of the DNA double helix.[10] This insertion causes a localized unwinding of the helix, physically separating the base pairs and disrupting the DNA structure.[10] The consequences are severe for the cell: inhibition of DNA replication and transcription, and often, the trapping of topoisomerase enzymes, which leads to double-strand breaks and the initiation of apoptosis.[9][11] A successful intercalator typically possesses a large, flat chromophore for efficient stacking interactions with the DNA bases.[1][12]

Caption: A simplified model of a planar aromatic molecule intercalating between DNA base pairs.

The Quinoline Scaffold and Synthetic Strategy

The 4-aminoquinoline scaffold is a highly versatile starting point for building complex heterocyclic systems.[13][14] Its inherent planarity and the presence of key functional groups—an amine at the C4 position and a carboxylate ester at the C3 position—provide orthogonal handles for synthetic elaboration. Our strategy is inspired by the structure of amsacrine, a potent topoisomerase II inhibitor, which features a tricyclic acridine core.[15][16]

Our synthetic approach involves two major phases:

-

Core Assembly: Construction of a tetracyclic acridone ring system. This is achieved via a copper-catalyzed Ullmann condensation to form a key C-N bond, followed by an intramolecular cyclization.[7][17][18]

-

Side-Chain Functionalization: Modification of the core structure to enhance DNA binding and improve pharmacological properties. This involves activating the acridone core via chlorination, followed by a nucleophilic aromatic substitution (SNAr) to append a side chain that can interact with the DNA grooves or solvent.[13]

Caption: Overall workflow for the synthesis of a DNA intercalator from a quinoline precursor.

Core Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.

Protocol 2.1: Synthesis of the Tetracyclic Acridone Core

This two-step protocol first builds a diarylamine intermediate via an Ullmann condensation, which is then cyclized to form the rigid, planar acridone core necessary for intercalation. The copper catalyst is essential for the C-N bond formation.[6][7]

Step A: Ullmann Condensation

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminoquinoline-3-carboxylate (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 140-150 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with 2M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the diarylamine intermediate.

Step B: Intramolecular Cyclization

-

Place the dried diarylamine intermediate from Step A into a round-bottom flask.

-

Add polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) in excess.

-

Heat the mixture to 120 °C for 4-6 hours. The solution will become viscous.

-

Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous NaOH or NaHCO₃ to precipitate the acridone product.

-

Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or column chromatography.

Protocol 2.2: Chlorination of the Acridone Core

To facilitate the addition of a side-chain, the carbonyl group of the acridone must be converted into a better leaving group. A 9-chloroacridine is a classic reactive intermediate for this purpose, created using thionyl chloride or phosphorus oxychloride.[16]

-

Suspend the dried acridone core (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

Reflux the mixture for 3-5 hours. The solid should dissolve as the reaction proceeds.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Basify the aqueous solution with cold concentrated ammonium hydroxide to precipitate the 9-chloroacridine product.

-

Filter the yellow-green solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without extensive purification.

Protocol 2.3: SNAr Coupling to Install the Anilino Side-Chain

The final step involves the nucleophilic aromatic substitution of the chloride at the 9-position with a desired amine, completing the synthesis of the target intercalator.[13] The choice of aniline derivative allows for tuning the electronic and steric properties of the final compound.

-

In a round-bottom flask, dissolve the 9-chloroacridine intermediate (1.0 eq) in a suitable solvent such as 2-ethoxyethanol or phenol.

-